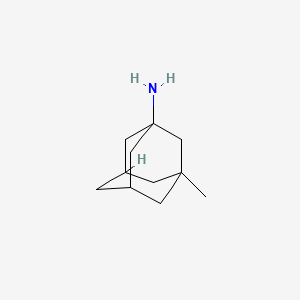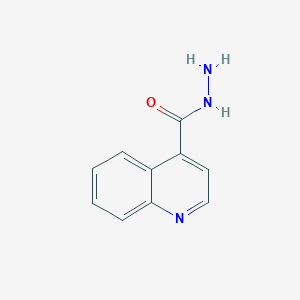![molecular formula C15H13FO2 B1304904 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone CAS No. 81227-99-8](/img/structure/B1304904.png)
1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone
Descripción general
Descripción
The compound "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" is a fluorinated aromatic ketone derivative, which is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of the fluorine atom and the benzyloxy group in the aromatic ring can significantly influence the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of fluorinated aromatic ketones typically involves the formation of the ketone functional group in the presence of a fluorinated aromatic ring. While the specific synthesis of "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of related compounds has been achieved through condensation reactions, as seen in the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds , or through biocatalytic reduction, as demonstrated in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that contains a fluorine atom. The electronic effects of the fluorine atom, such as its electronegativity and ability to stabilize adjacent positive charges, can influence the geometry and electronic properties of the molecule. For example, molecular docking studies of related compounds have shown that the fluorine atom and the ketone group play crucial roles in molecular interactions .
Chemical Reactions Analysis
Fluorinated aromatic ketones can participate in various chemical reactions, primarily due to the reactivity of the carbonyl group. The ketone functionality can undergo nucleophilic addition reactions, condensation with amines, and can be involved in the formation of supramolecular structures through noncovalent interactions such as hydrogen bonding and π-π stacking . The presence of the fluorine atom can also affect the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" would be influenced by the presence of the fluorine atom and the benzyloxy substituent. The fluorine atom contributes to the molecule's dipole moment and can enhance the acidity of adjacent hydrogen atoms. The benzyloxy group can affect the solubility and crystallinity of the compound. Theoretical calculations, such as HOMO-LUMO analysis, can provide insights into the electronic properties and reactivity of the molecule . Additionally, the compound's potential role in nonlinear optics can be inferred from its first hyperpolarizability .
Aplicaciones Científicas De Investigación
1. Synthesis of Benzimidazole as Potential Anticancer Agents
- Summary of Application: This compound is used in the synthesis of benzimidazole derivatives, which have shown potential as anticancer agents. The study reported a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .
- Methods of Application: The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
- Results: The SAR analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines showed that the presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .
2. Synthesis of Transition Metal Complexes
- Summary of Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
- Methods of Application: The process involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
3. Synthesis of Liquid Crystalline Materials
- Summary of Application: This compound is used in the synthesis of liquid crystalline materials developed from rod-like Schiff base .
- Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .
- Results: The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials was described .
4. Antioxidant and Antimicrobial Activity
- Summary of Application: This compound is used in the synthesis of transition metal complexes that have shown significant in vitro antioxidant and antimicrobial activity .
- Methods of Application: The process involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The complexes also showed significant antimicrobial activities against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .
5. Corrosion and Photocrosslinking Applications
- Summary of Application: This compound is used in the synthesis of chalcone-based materials for corrosion and photocrosslinking applications .
- Methods of Application: The process involves a standard Claisen–Schmidt condensation reaction .
- Results: The electrochemical analysis involves Tafel plots and cyclic voltammetry studies to demonstrate high corrosion inhibition percentage and oxidation–reduction behavior of materials . Different photocrosslinking times of all three materials were obtained from micro photo-reactor and UV-visible spectrophotometry .
6. Synthesis of Liquid Crystalline Materials
- Summary of Application: This compound is used in the synthesis of liquid crystalline materials developed from rod-like Schiff base .
- Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .
- Results: The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials was described .
4. Antioxidant and Antimicrobial Activity
- Summary of Application: This compound is used in the synthesis of transition metal complexes that have shown significant in vitro antioxidant and antimicrobial activity .
- Methods of Application: The process involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The complexes also showed significant antimicrobial activities against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .
5. Corrosion and Photocrosslinking Applications
- Summary of Application: This compound is used in the synthesis of chalcone-based materials for corrosion and photocrosslinking applications .
- Methods of Application: The process involves a standard Claisen–Schmidt condensation reaction .
- Results: The electrochemical analysis involves Tafel plots and cyclic voltammetry studies to demonstrate high corrosion inhibition percentage and oxidation–reduction behavior of materials . Different photocrosslinking times of all three materials were obtained from micro photo-reactor and UV-visible spectrophotometry .
6. Synthesis of Liquid Crystalline Materials
- Summary of Application: This compound is used in the synthesis of liquid crystalline materials developed from rod-like Schiff base .
- Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .
- Results: The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials was described .
Safety And Hazards
The safety and hazards of “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone” are not explicitly known. However, it’s important to handle all chemicals with care and use appropriate safety measures45.
Direcciones Futuras
There are several future directions for research involving benzyloxy-related compounds, including its application in asymmetric synthesis, catalysis, and drug development3. Researchers can explore new methods for synthesizing and characterizing “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone” and similar compounds, and investigate their potential applications in various scientific fields3.
Please note that this analysis is based on the available information and may not be fully accurate or complete due to the limited data on “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
Propiedades
IUPAC Name |
1-(3-fluoro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZBSLWHNSLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382517 | |
| Record name | 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone | |
CAS RN |
81227-99-8 | |
| Record name | 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



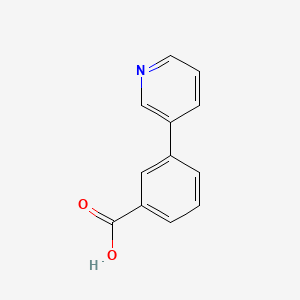
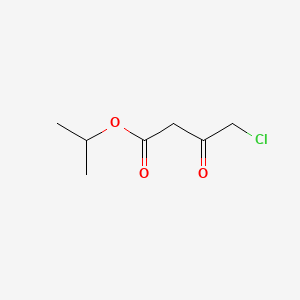
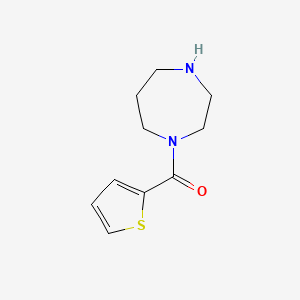
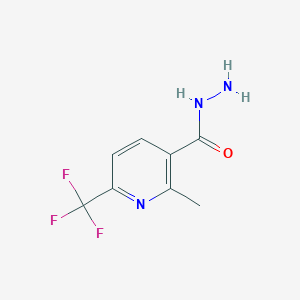
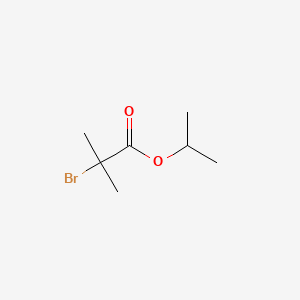
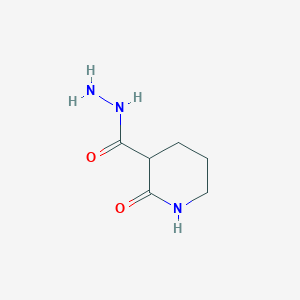
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
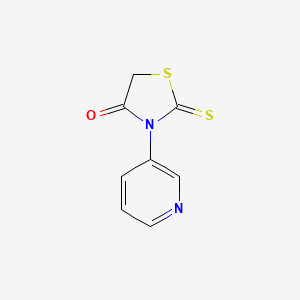
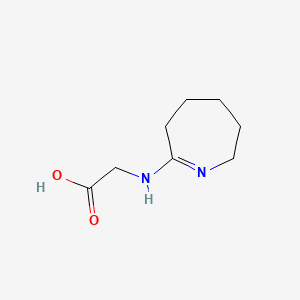
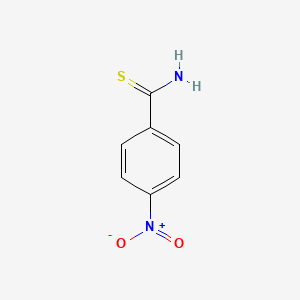
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
